molecular formula C21H23NO6S B4950686 dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B4950686
M. Wt: 417.5 g/mol
InChI Key: YYNROLQOKYVUAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a thiophene-based compound featuring a cyclopenta[b]thiophene core esterified with dimethyl groups at positions 3 and 2. The structure includes a substituted phenoxyacetyl moiety (2,5-dimethylphenoxy) linked via an amide bond to the thiophene ring. Structural determination of such compounds typically employs techniques like X-ray crystallography (using software such as SHELX ) and spectroscopic methods (e.g., NMR and UV) .

Properties

IUPAC Name

dimethyl 2-[[2-(2,5-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-11-5-6-12(2)14(9-11)28-10-16(23)22-19-18(21(25)27-4)17-13(20(24)26-3)7-8-15(17)29-19/h5-6,9,13H,7-8,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNROLQOKYVUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analogs of this compound are derivatives with variations in the phenoxyacetyl substituent. A key example is dimethyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (hereafter referred to as the 3-methyl analog), which differs in the position and number of methyl groups on the phenoxy ring . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property Target Compound (2,5-dimethylphenoxy) 3-Methyl Analog (3-methylphenoxy)
Molecular Formula C₂₂H₂₅NO₆S C₂₀H₂₁NO₆S
Molecular Weight (g/mol) 443.50 403.45
Phenoxy Substituent Position 2,5-dimethyl 3-methyl
Key Functional Groups Dimethyl esters, amide, thiophene Same as target compound
Structural Complexity Higher (two methyl groups) Lower (one methyl group)

Key Differences and Implications

Substituent Effects: The 2,5-dimethylphenoxy group in the target compound introduces greater steric hindrance and electronic effects compared to the 3-methyl analog. This may influence solubility, crystallinity, and intermolecular interactions, as observed in crystallographic studies using tools like ORTEP-III .

Spectroscopic Characterization: NMR data (¹H and ¹³C) would differ significantly due to the substituent positions. For example, aromatic proton signals in the target compound’s 2,5-dimethylphenoxy group would show distinct splitting patterns compared to the 3-methyl analog’s monosubstituted ring . UV spectroscopy might reveal subtle differences in π→π* transitions due to altered conjugation in the phenoxy moiety.

Crystallographic Behavior :

  • The target compound’s crystal packing is likely more complex due to steric effects from the 2,5-dimethyl groups. Software like SHELXL would be critical for refining such structures, as seen in small-molecule crystallography.

Research Findings and Analytical Challenges

  • Structural Elucidation: The target compound’s 2,5-dimethylphenoxy group complicates NMR interpretation due to overlapping signals, necessitating advanced techniques like 2D NMR (e.g., COSY, HSQC) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Lewis acid-catalyzed cycloaddition : Use Sc(OTf)₃ (0.5–5 mol%) as a catalyst in dichloromethane (DCM) at room temperature. React cyclopropane derivatives (1 eq.) with thioketenes (1.02 eq.) overnight, monitoring progress via TLC. Purify via preparative layer chromatography (PLC) with DCM/hexane mixtures, followed by crystallization for high-purity yields (~46%) .
  • Michael addition : For analogous thiophene dicarboxylates, react aldehydes with dimethyl acetonedicarboxylate (1:2 molar ratio) under basic conditions. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to suppress side reactions .
    • Optimization Strategies :
  • Vary catalyst loading (Sc(OTf)₃ or alternative Lewis acids like BF₃·Et₂O).
  • Screen solvents (chlorinated vs. polar aprotic) to improve solubility of intermediates.
  • Use HPLC (>95% purity) to validate product integrity post-crystallization .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm dihydro-cyclopenta[b]thiophene ring conformation. Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution data .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign methyl groups (δ 1.2–3.5 ppm) and aromatic protons (δ 6.5–7.8 ppm) in CDCl₃. Coupling patterns (e.g., J = 8–10 Hz) clarify dihydro-thiophene ring dynamics .
  • IR spectroscopy : Identify carbonyl stretches (1700–1750 cm⁻¹) and amide N–H bends (1650 cm⁻¹) to confirm functional groups .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <5 ppm error .

Q. What preliminary in vitro assays are recommended to assess the biological activity of this compound?

  • Methodology :

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™). Use 1–100 μM compound concentrations in Tris buffer (pH 7.4, 25°C) .
  • Cytotoxicity screening : Employ MTT or resazurin assays on HEK293/HeLa cells (24–72 hr exposure). Calculate IC₅₀ via dose-response curves (0.1–100 μM) .
  • Solubility pre-testing : Pre-solubilize in DMSO (<1% final concentration) to avoid aggregation artifacts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodology :

  • DFT modeling : Use B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental NMR shifts to validate tautomeric forms (e.g., enol vs. keto) .
  • Molecular docking : Perform AutoDock Vina simulations against Protein Data Bank (PDB) targets (e.g., kinase domains). Prioritize binding pockets with electron-deficient residues due to the compound’s electron-rich thiophene core .

Q. What strategies resolve contradictions in biological activity data across different studies involving this compound?

  • Methodology :

  • Orthogonal assays : Compare enzymatic activity (e.g., fluorometric IC₅₀) with biophysical binding data (e.g., surface plasmon resonance (SPR)) to distinguish direct inhibition from off-target effects .
  • Purity validation : Re-test compounds with ≥95% HPLC purity to rule out impurities (e.g., residual Sc(OTf)₃) as confounding factors .
  • Structural analogs : Synthesize derivatives (e.g., varying phenoxyacetyl substituents) to establish structure-activity relationships (SAR) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodology :

  • Reaction scaling : Replace PLC with flash chromatography (silica gel, gradient elution) for multi-gram batches. Optimize DCM/hexane ratios for efficient separation .
  • Thermal control : Use jacketed reactors to manage exotherms during cycloaddition (critical at >50°C) .
  • Catalyst recycling : Test Sc(OTf)₃ recovery via aqueous extraction to reduce costs .
  • Solubility optimization : Apply Hansen solubility parameters (δD, δP, δH) to select solvents that balance reactivity and product stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.